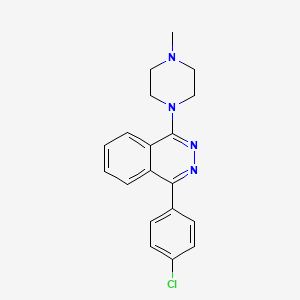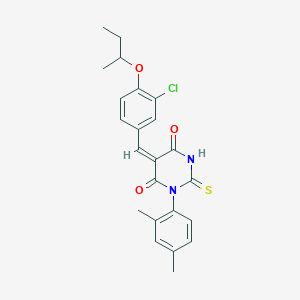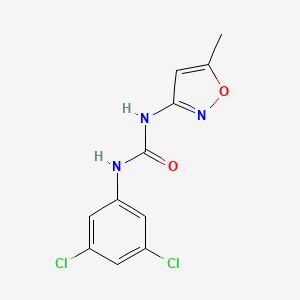
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the triazole family of compounds, which are known for their diverse biological activities. CTB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The precise mechanism of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to bind to a variety of proteins, including the GABA receptor, fatty acid amide hydrolase, and the protein kinase CK2.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a range of biochemical and physiological effects, including the modulation of GABA receptor function, the inhibition of fatty acid amide hydrolase activity, and the modulation of the immune system. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have antifungal activity, suggesting potential applications in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a number of advantages for use in lab experiments, including its high potency and specificity for target proteins, its fluorescent properties for use as a probe, and its potential applications in a variety of research fields. However, limitations include the need for careful control of dosage and potential toxicity at high concentrations.
Direcciones Futuras
Future research directions for N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could include further investigation of its potential as an antifungal agent, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further investigation of the precise mechanisms of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the development of more effective and targeted therapies.
Métodos De Síntesis
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with 4-chlorobenzoyl isocyanate.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of GABA receptor function, and as an inhibitor of the enzyme fatty acid amide hydrolase. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have potential as an antifungal agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAYQPBQBTOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)


![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)